4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Description
Properties
IUPAC Name |
4-ethyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS2/c1-2-10-4-6-13-9-7(8(10)11)3-5-12-9/h3,5H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGONYYLHRNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCSC2=C(C1=O)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves the cyclization of appropriate thieno and thiazepine precursors under specific reaction conditions. One common method includes the use of a base-catalyzed cyclization reaction where the starting materials are heated in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and electrochromic devices.
Mechanism of Action
The mechanism of action of 4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s closest analogs include pyrido-, benzo-, and other thieno-fused thiazepinones. Key differences lie in the heterocyclic core, substituent positions, and synthetic methodologies. Below is a detailed analysis:
Key Observations:
Core Heterocycles: Thieno vs. Thiazepine vs. Diazepine: The thiazepine ring (S, N) offers distinct electronic properties vs. diazepines (two N atoms), influencing solubility and hydrogen-bonding capacity .
Substituent Effects: The 4-ethyl group in the target compound likely increases lipophilicity compared to unsubstituted analogs (e.g., 3,4-dihydrobenzo[f]thiazepinone) . This modification could enhance membrane permeability or metabolic stability. Bulkier substituents, such as the 4-(trifluoromethylbenzyl) group in , may sterically hinder target interactions but improve selectivity .
Synthetic Methodologies: Microwave-assisted synthesis (used for the target compound) reduces reaction times (e.g., from hours to minutes) and improves yields (e.g., 80–90% vs. 50–60% thermally) compared to traditional methods for pyrido-thiazepinones .
Physicochemical and Pharmacokinetic Insights:
Biological Activity
4-Ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound characterized by a fused thieno-thiazepine ring system. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to elucidate the biological activity of this compound by reviewing relevant literature, presenting data tables, and discussing case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C11H13NOS |
| Molecular Weight | 213.3 g/mol |
| CAS Number | 341967-86-0 |
| Structure | Chemical Structure |
Synthesis
The synthesis of 4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves cyclization reactions of thieno and thiazepine precursors under specific conditions. Common methods include base-catalyzed cyclization using sodium hydride or potassium carbonate in an inert atmosphere to prevent oxidation.
Antimicrobial Properties
Research indicates that 4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism of action appears to involve interference with bacterial efflux pumps, which are crucial for antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Detailed investigations into its interaction with specific molecular targets are ongoing to elucidate the underlying mechanisms.
Case Studies
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, 4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one showed enhanced activity against drug-resistant strains of Escherichia coli. The compound was found to potentiate the effects of existing antibiotics when used in combination therapies .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways involving caspases.
The biological activity of 4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is thought to arise from its ability to interact with specific enzymes and receptors within microbial and cancerous cells. It may inhibit critical pathways involved in cell proliferation and survival:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways essential for bacterial growth and cancer cell survival.
- Receptor Interaction : Potential interactions with receptors linked to apoptosis could explain its anticancer properties.
Q & A
Q. What synthetic methodologies are optimal for preparing 4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one and its derivatives?
The compound can be synthesized via Mannich base reactions, where substituents at the 5th position (e.g., nitro or chloro groups) are introduced using p-nitroacetophenone or p-chloroacetophenone. The flask shake method with octanol and phosphate buffer is recommended for determining partition coefficients (log P) via computational tools like ChemDraw Ultra 8.0 . Microwave-assisted synthesis, validated for analogous thiazepines, improves reaction efficiency and yield .
Q. Which spectroscopic techniques are critical for structural characterization?
Elemental analysis combined with IR, H-NMR, and C-NMR spectroscopy confirms the core structure and substituent positions. X-ray crystallography (as applied to related thiazepines) resolves stereochemical ambiguities, while mass spectrometry validates molecular weight and fragmentation patterns .
Q. How is preliminary anticonvulsant activity evaluated for this compound?
The maximal electroshock (MES) seizure model in rodents is a standard assay. Doses are administered intraperitoneally, and seizure protection is measured at intervals (0.5, 4, and 24 hours). Neurotoxicity is assessed via the rota rod test to distinguish anticonvulsant efficacy from motor impairment .
Q. What protocols ensure safety profiling in preclinical studies?
Acute oral toxicity studies follow OECD Guideline 423, with doses up to 2000 mg/kg administered to rodents. Behavioral observations (e.g., locomotor activity, feeding patterns) over 14 days determine no-observed-adverse-effect levels (NOAEL). Compound 6e, a structural analog, showed no toxicity at this dose, serving as a benchmark .
Advanced Research Questions
Q. How do substituent variations influence structure-activity relationships (SAR) in this scaffold?
Substituents at the phenyl ring (e.g., nitro, chloro, methoxy) modulate anticonvulsant potency. For example, electron-withdrawing groups (e.g., -NO) enhance dipole interactions with target receptors, while bulky substituents may reduce bioavailability. Systematic SAR studies require synthesizing derivatives (e.g., 6a-6t series) and comparing ED values in MES models .
Q. How should conflicting data on neurotoxicity and efficacy be resolved?
Discrepancies may arise from interspecies variability or dosing regimens. Cross-validate results using complementary assays:
- Rota rod test : Quantify motor coordination deficits.
- Histopathological analysis : Examine brain tissue for neuronal damage.
- Pharmacokinetic profiling : Assess plasma half-life and blood-brain barrier penetration to correlate exposure with toxicity .
Q. What advanced strategies improve synthetic yield and purity?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C for pyrido-thiazepines) .
- Column chromatography : Use gradient elution (hexane/ethyl acetate) to isolate isomers.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove byproducts .
Q. How can computational tools predict bioactivity and metabolic stability?
- Molecular docking : Screen against γ-aminobutyric acid (GABA) receptors using AutoDock Vina to prioritize analogs.
- ADMET prediction : Software like SwissADME estimates metabolic pathways (e.g., cytochrome P450 interactions) and toxicity risks .
Q. What crystallographic data support conformational analysis?
Single-crystal X-ray diffraction of analogs (e.g., 2-ethylthio-4-methyl-pyrido[3,2-f][1,4]thiazepin-5(4H)-one) reveals planar thiazepine rings and dihedral angles critical for receptor binding. Compare with computational models (DFT/B3LYP) to validate stability .
Q. What mechanistic insights explain its anticonvulsant activity?
The scaffold may potentiate GABAergic inhibition or block voltage-gated sodium channels. Electrophysiological assays (patch-clamp) on hippocampal neurons can identify target ion channels. Compare with reference drugs (e.g., phenytoin) in MES models to delineate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
